

Spectroscopic and Mechanistic Insights into Endophenazine A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine A is a member of the phenazine class of heterocyclic natural products, a family renowned for its diverse biological activities, including antimicrobial and antitumor properties. First isolated from the endosymbiotic Streptomyces anulatus associated with arthropods, **Endophenazine A** has garnered interest for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of **Endophenazine A**, details the experimental protocols for its characterization, and explores its proposed mechanism of action.

Spectroscopic Data of Endophenazine A

The structural elucidation of **Endophenazine A** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For **Endophenazine A**, ¹H (proton) and ¹³C (carbon) NMR data have been crucial for



its structural assignment. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **Endophenazine A** (in DMSO-d₆)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	8.61	d	7.0
H-3	8.11	d	7.9
H-4	8.51	d	8.7
H-6	7.87	d	6.8
H-7	7.98	d	7.8
H-8	8.17	d	8.1
H-12	3.37	br	
H-13	5.51	t	7.3
H-15	1.79	S	
H-16	1.73	S	

Table 2: ¹³C NMR Spectroscopic Data for **Endophenazine A** (in DMSO-d₆)



Position	Chemical Shift (δ) ppm
C-1	138.8
C-2	132.1
C-3	127.6
C-4	134.8
C-4a	142.5
C-5a	143.7
C-6	130.5
C-7	133.9
C-8	131.1
C-9	139.3
C-9a	139.4
C-10a	127.5
C-11	166.1
C-12	29.3
C-13	121.6
C-14	133.6
C-15	25.5
C-16	17.8

Mass Spectrometry (MS)

High-resolution mass spectrometry, typically with electrospray ionization (HR-ESI-MS), is employed to determine the exact mass and elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Endophenazine A



Ion	m/z
[M+H] ⁺	293.1285

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure **Endophenazine A** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.

¹H NMR Spectroscopy:

• Pulse Program: A standard single-pulse experiment is used.

Solvent: DMSO-d6

• Temperature: 298 K

- Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is used.
- Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:



 Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

Solvent: DMSO-d6

• Temperature: 298 K

• Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

• Relaxation Delay: A relaxation delay of 2 seconds is common.

• Spectral Width: A spectral width of approximately 200-240 ppm is used.

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

2D NMR Spectroscopy: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of **Endophenazine A** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Analysis Parameters:

 Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.

Capillary Voltage: 3-4 kV.

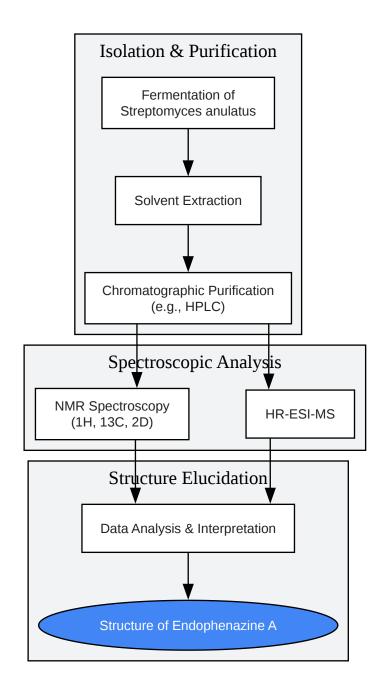
Drying Gas Flow: 5-10 L/min.



- Drying Gas Temperature: 200-300 °C.
- Mass Range: A scan range of m/z 100-1000 is typically sufficient.
- Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Mandatory Visualizations Experimental Workflow for Spectroscopic Analysis of Endophenazine A





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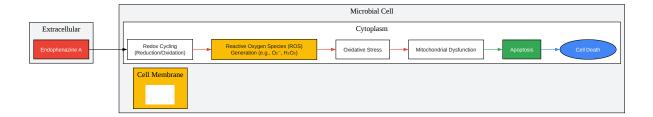
Caption: Workflow for the isolation and structural elucidation of **Endophenazine A**.

Proposed Antimicrobial Signaling Pathway of Phenazines

The antimicrobial activity of many phenazine compounds, including likely that of **Endophenazine A**, is attributed to their ability to undergo redox cycling, leading to the



generation of reactive oxygen species (ROS). This process can induce oxidative stress and trigger apoptotic pathways in target microbial cells.[1][2]



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Caption: Proposed mechanism of antimicrobial action for phenazine antibiotics.

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